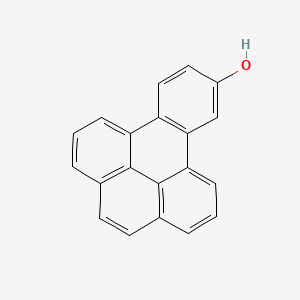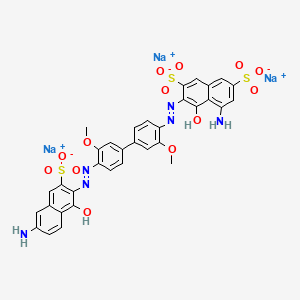
Benzo(e)pyren-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H12O. It is a derivative of benzo(e)pyrene, which is known for its carcinogenic properties. This compound is a less common isomer of benzopyrene and is part of a larger class of compounds that are significant due to their environmental and health impacts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyren-10-ol typically involves the hydroxylation of benzo(e)pyrene. This can be achieved through various methods, including catalytic oxidation and photochemical reactions. One common approach is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron or copper salts .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the general methods for producing PAHs involve the pyrolysis of organic materials, such as coal tar and petroleum products. These processes can be adapted to produce specific derivatives like this compound through controlled reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(e)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to benzo(e)pyrene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, nitrated, and halogenated derivatives of this compound. These products are often studied for their environmental and biological impacts .
Aplicaciones Científicas De Investigación
Benzo(e)pyren-10-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on its interactions with biological molecules helps in understanding the mechanisms of PAH toxicity and carcinogenicity.
Medicine: Studies on this compound contribute to the development of therapeutic strategies to mitigate the effects of PAH exposure.
Industry: It is used in the development of materials and processes for environmental remediation and pollution control
Mecanismo De Acción
The mechanism of action of benzo(e)pyren-10-ol involves its interaction with cellular components, leading to oxidative stress and DNA damage. It can form adducts with DNA, interfering with transcription and replication processes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene
- Benzo(b)fluoranthene
- Chrysene
- Perylene
Uniqueness
Benzo(e)pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological interactions. Compared to other PAHs, it has distinct properties that make it a valuable compound for studying the effects of hydroxylated PAHs on health and the environment .
Propiedades
| 77508-19-1 | |
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
benzo[e]pyren-10-ol |
InChI |
InChI=1S/C20H12O/c21-14-9-10-15-16-5-1-3-12-7-8-13-4-2-6-17(18(15)11-14)20(13)19(12)16/h1-11,21H |
Clave InChI |
LLBOFIJIBWECNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C=C(C=C4)O)C5=CC=CC(=C53)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/no-structure.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)

![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
